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A comprehensive technical guide released today offers researchers, scientists, and drug
development professionals an in-depth exploration of the evolutionary conservation of 2-
phosphoglycerate (2-PG) metabolism. This pivotal metabolic junction, centered around the
interconversion of 3-phosphoglycerate (3-PG) and 2-PG, and the subsequent dehydration of 2-
PG to phosphoenolpyruvate (PEP), showcases a remarkable tapestry of conserved enzymatic
mechanisms, divergent evolutionary strategies, and the emergence of non-canonical
"moonlighting” functions.

At the heart of this metabolic nexus are two key enzymes: phosphoglycerate mutase (PGM)
and enolase. The evolutionary journey of these enzymes reveals both deep conservation and
surprising diversity.

Phosphoglycerate Mutase: A Tale of Two Enzymes

Phosphoglycerate mutase, the enzyme responsible for the isomerization of 3-PG to 2-PG,
exists in two distinct, non-homologous forms, providing a classic example of non-homologous
isofunctional enzymes (NISE).

o Cofactor-Dependent PGM (dPGM): This form, found in all vertebrates and some
invertebrates, fungi, and bacteria, requires 2,3-bisphosphoglycerate (2,3-BPG) as a cofactor.
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[1][2] The catalytic mechanism involves a phosphohistidine intermediate.[2]

o Cofactor-Independent PGM (iPGM): Prevalent in plants, archaea, and many bacteria, this
enzyme utilizes a phosphoserine intermediate and is dependent on divalent metal ions like
manganese.[2][3]

The distribution of dPGM and iPGM across the domains of life is patchy, suggesting a complex
evolutionary history shaped by gene loss, horizontal gene transfer, and metabolic redundancy.
[4][5] Larger genomes are more likely to encode both forms, highlighting the advantage of
metabolic flexibility.[4][5]

Enolase: A Conserved Catalyst with Diverse Roles

Enolase, which catalyzes the dehydration of 2-PG to the high-energy compound PEP, is a
highly conserved enzyme found in virtually all organisms capable of glycolysis.[3][6] It belongs
to the enolase superfamily, a group of enzymes that share a common structural fold, typically a
TIM barrel, and a conserved catalytic mechanism involving a divalent metal ion, usually Mg2+.

[6]

In vertebrates, gene duplication events have led to the evolution of three tissue-specific
enolase isozymes:

o Alpha-enolase (ENO1): Ubiquitously expressed in most tissues.[1]
e Beta-enolase (ENO3): Primarily found in muscle tissue.[1]

e Gamma-enolase (ENO2): Predominantly expressed in neuronal and neuroendocrine tissues.

[1]

The evolution of these isoforms appears to follow a "birth-and-death” model, where duplicated
genes are either maintained, acquire new functions, or are lost over time.[6][7]

Beyond Metabolism: The Moonlighting Functions of
PGM and Enolase

A growing body of evidence reveals that both PGM and enolase have "moonlighting” or non-
canonical functions that extend beyond their roles in glycolysis. These alternative functions are
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often dependent on the enzyme's subcellular localization or post-translational modifications.

e Transcriptional Regulation: Both PGM and enolase have been found in the nucleus, where
they can act as transcriptional regulators. For example, a shorter form of ENO1, known as
MYC promoter-binding protein-1 (MBP-1), can inhibit the expression of the c-Myc oncogene.

[8]

o Apoptosis and Cell Survival: Glycolytic enzymes, including PGM and enolase, have been
implicated in the regulation of apoptosis.[9]

o Plasminogen Receptors: When present on the cell surface, enolase can act as a receptor for
plasminogen, concentrating proteolytic activity and playing a role in processes like tissue
remodeling and cancer cell invasion.[1]

The evolution of these moonlighting functions is thought to be an ancient feature, possibly
arising from the limited genomic content of early life forms, where a single protein may have
needed to perform multiple tasks.[9]

Quantitative Insights into 2-Phosphoglycerate
Metabolism

To provide a comparative analysis of the enzymes involved in 2-phosphoglycerate metabolism,
the following tables summarize available quantitative data on their kinetic properties and the
intracellular concentrations of relevant metabolites across different organisms.
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Organism/E
hzyme

Substrate

K_m_ (mM)

V_max_
(U/mg)

k_cat_(s™)

Reference(s

)

Escherichia
coli dPGM

3-PGA

~0.1-0.2

[10]

Escherichia
coli iPGM

3-PGA

~0.1-0.2

[10]

Saccharomyc
es cerevisiae

Enolase

2-PGA

0.07

[11]

Streptococcu
S rattus

Enolase

2-PGA

4.35

[12]

Pyrococcus
furiosus
iPGM

3-PGA

0.43

5.0 (at 50°C)

[13]

Pyrococcus
furiosus
iPGM

2-PGA

0.23

2.5 (at 50°C)

[13]

Methanococc
us jannaschii
iPGM

3-PGA

0.65

1.25 (at
50°C)

[13]

Methanococc
us jannaschii
iPGM

2-PGA

0.28

0.6 (at 50°C)

[13]
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o Saccharomyce
. Escherichia o Human Cells

Metabolite . S cerevisiae Reference(s)

coli (mM) (mM)

(mM)

3-
Phosphoglycerat 1.5 0.5-2.0 - [41[14]
e (3-PG)
2-
Phosphoglycerat - 0.1-05 0.004 - 0.017 [2][4]
e (2-PG)
Phosphoenolpyr

0.091-0.3 0.5-2.0 - [4][15]

uvate (PEP)

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of 2-
phosphoglycerate metabolism.

Phosphoglycerate Mutase (PGM) Enzyme Assay
(Coupled Assay)

This protocol describes a continuous spectrophotometric assay for dPGM activity by coupling
the formation of 2-PG to the subsequent reactions of glycolysis.

Principle: The conversion of 3-PG to 2-PG by PGM is the rate-limiting step. The 2-PG produced
is then converted to PEP by enolase, PEP is converted to pyruvate by pyruvate kinase (PK),
and pyruvate is finally reduced to lactate by lactate dehydrogenase (LDH), with the
concomitant oxidation of NADH to NAD*. The decrease in absorbance at 340 nm due to NADH
oxidation is monitored.

Reagents:
o Assay Buffer: 100 mM Tris-HCI, pH 8.0, 0.5 mM EDTA, 2 mM MgClz, 100 mM KClI

o 3-Phosphoglycerate (3-PGA) solution (1 M)
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e 2,3-Bisphosphoglycerate (2,3-BPG) solution (10 mM)

o Adenosine 5'-diphosphate (ADP) solution (100 mM)

e [B-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (10 mM)
e Enolase solution (e.g., 30 units/mL)

e Pyruvate Kinase (PK) solution (e.g., 50 units/mL)

o Lactate Dehydrogenase (LDH) solution (e.g., 60 units/mL)

o Enzyme sample (cell lysate or purified PGM)

Procedure:

e Prepare a reaction mixture in a cuvette containing:

o

Assay Buffer

1 mM 3-PGA

[¢]

o

10 uM 2,3-BPG

1.5 mM ADP

[e]

0.2 mM NADH

o

0.3 units/mL enolase

[¢]

0.5 units/mL PK

[¢]

0.6 units/mL LDH

[e]

¢ Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to
consume any contaminating pyruvate.

« Initiate the reaction by adding the enzyme sample.
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» Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

e Calculate the rate of NADH oxidation from the linear portion of the curve. One unit of PGM
activity is defined as the amount of enzyme that catalyzes the conversion of 1 umol of 3-PGA
to 2-PGA per minute under the specified conditions.[13]

Enolase Enzyme Assay (Coupled Assay)

This protocol describes a continuous spectrophotometric assay for enolase activity.

Principle: The dehydration of 2-PG to PEP by enolase is the rate-limiting step. The PEP
produced is then used by pyruvate kinase (PK) to phosphorylate ADP to ATP, generating
pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), coupled with
the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.

Reagents:

o Assay Buffer: 81 mM Triethanolamine, pH 7.4, 25 mM MgSQOa4, 100 mM KCI
e 2-Phosphoglycerate (2-PGA) solution (56 mM)

e Adenosine 5'-diphosphate (ADP) solution (20 mM)

e [B-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (7 mM)

o Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mixture (e.g., containing ~7
units PK and ~10 units LDH per assay)

o Enzyme sample (cell lysate or purified enolase)
Procedure:
e Prepare a reaction mixture in a cuvette containing:
o Assay Buffer
o 1.3 mM ADP

o 0.12 mM NADH
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o PK/LDH enzyme mixture

 Incubate the mixture at 25°C for 5 minutes.
« Initiate the reaction by adding 1.9 mM 2-PGA.
o Immediately monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

o Calculate the rate of the reaction from the linear portion of the absorbance change. One unit
of enolase will convert 1.0 pumole of 2-phosphoglycerate to phospho(enol)pyruvate per
minute at pH 7.4 at 25°C.[16]

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of glycolytic
intermediates from cell cultures using liquid chromatography-tandem mass spectrometry.

Principle: Cells are rapidly quenched to halt metabolic activity, followed by extraction of
intracellular metabolites. The metabolites are then separated by liquid chromatography and
detected and quantified by tandem mass spectrometry based on their specific mass-to-charge
ratios and fragmentation patterns.

Materials:

e Quenching Solution: 60% methanol, -40°C
» Extraction Solvent: 80% methanol, -80°C
e Cell culture plates

e Liquid nitrogen

o Centrifuge

» Lyophilizer

e LC-MS/MS system

Procedure:
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e Quenching:

o

Rapidly aspirate the culture medium.

[¢]

Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

o

Add pre-chilled quenching solution to the plate and incubate for 30 seconds.

[e]

Aspirate the quenching solution.

o Extraction:

[¢]

Add pre-chilled extraction solvent to the plate.

o

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

[e]

Incubate on ice for 15 minutes with occasional vortexing.

o

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.

[¢]

Transfer the supernatant (containing the metabolites) to a new tube.
e Sample Preparation:
o Lyophilize the metabolite extract to dryness.

o Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50%
acetonitrile).

e LC-MS/MS Analysis:
o Inject the reconstituted sample into the LC-MS/MS system.

o Separate metabolites using a suitable chromatography column (e.g., a reversed-phase
C18 column or a HILIC column).

o Detect and quantify metabolites using tandem mass spectrometry in multiple reaction
monitoring (MRM) mode, using known standards for each metabolite to create a
calibration curve.[17][18]
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Regulatory and Signaling Networks

The metabolism of 2-phosphoglycerate is tightly regulated to meet the cell's energetic and
biosynthetic needs. This regulation occurs at multiple levels, including allosteric control and
post-translational modifications of PGM and enolase, which are in turn influenced by upstream
signaling pathways.

Post-Translational Modifications

Click to download full resolution via product page

Acetylation and phosphorylation are key post-translational modifications that regulate the
activity of PGM. For example, the NAD*-dependent deacetylase SIRT1 can deacetylate and
thereby inhibit the activity of PGAM1.[13][14] Conversely, acetylation of PGAM1 has been
shown to enhance its activity.[13][14] Phosphorylation of PGAM by kinases such as Pakl can
mark it for ubiquitination by the E3 ligase Mdm2, leading to its degradation.[19]

Enolase activity is also subject to post-translational control. Methylation of a specific histidine
residue in the y-enolase isoform can interfere with its dimerization, which is essential for its
catalytic activity.[4] Furthermore, the binding of RNA molecules to acetylated enolase 1 (ENO1)
can directly inhibit its enzymatic function, a process regulated by the deacetylase SIRT2.[5][20]

Allosteric Regulation and Signaling Pathways
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While PGM and enolase are not the primary regulatory checkpoints of glycolysis, their activity
Is influenced by the overall flux through the pathway, which is tightly controlled by hormonal
and allosteric mechanisms. Hormones like insulin and glucagon regulate blood glucose levels
and modulate the activity of key glycolytic enzymes such as hexokinase, phosphofructokinase-
1 (PFK-1), and pyruvate kinase.[21][22]

Allosteric effectors, such as ATP, AMP, and fructose-2,6-bisphosphate, provide immediate
feedback on the cell's energy status, fine-tuning the rate of glycolysis.[22] For instance, high
levels of ATP allosterically inhibit PFK-1, slowing down glycolysis, while high levels of AMP and
fructose-2,6-bisphosphate activate it.[22] Although direct allosteric regulation of PGM and
enolase is less pronounced, changes in the concentrations of their substrates and products,
driven by the activity of the major regulatory enzymes, will influence their reaction rates
according to Michaelis-Menten kinetics.

This technical guide provides a foundational understanding of the evolutionary conservation
and multifaceted nature of 2-phosphoglycerate metabolism. The remarkable conservation of
the core enzymatic functions of PGM and enolase, coupled with the diverse evolutionary
strategies and the emergence of non-canonical roles, underscores the central importance of
this metabolic juncture in cellular life. Further research into the specific regulatory mechanisms
governing these enzymes in different organisms will undoubtedly provide new avenues for
therapeutic intervention in a variety of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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